molecular formula C14H16F3N5O3S B2523873 2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine CAS No. 2380144-80-7

2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2523873
CAS No.: 2380144-80-7
M. Wt: 391.37
InChI Key: AGKWCHIACDEVEX-UHFFFAOYSA-N
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Description

2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole intermediate can be synthesized through the reaction of 1-methyl-1H-pyrazole with appropriate sulfonylating agents under controlled conditions. The piperidine intermediate is prepared by reacting piperidine with suitable reagents to introduce the desired functional groups.

The final step involves the coupling of the pyrazole and piperidine intermediates with a pyrimidine derivative under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic effects.

Properties

IUPAC Name

2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O3S/c1-21-9-11(8-19-21)26(23,24)22-6-3-10(4-7-22)25-13-18-5-2-12(20-13)14(15,16)17/h2,5,8-10H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKWCHIACDEVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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